molecular formula C7H10N4O3S B2764012 Ethyl 2-(4-amino-5-oxo-3-sulfanyl-1,2,4-triazin-6-yl)acetate CAS No. 22278-65-5

Ethyl 2-(4-amino-5-oxo-3-sulfanyl-1,2,4-triazin-6-yl)acetate

Cat. No. B2764012
CAS RN: 22278-65-5
M. Wt: 230.24
InChI Key: CLLQKLUMEUISLX-UHFFFAOYSA-N
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Description

This compound is a derivative of the 1,2,4-triazine class of compounds, which are heterocyclic compounds with a ring structure containing three nitrogen atoms and three carbon atoms . The compound also contains an ethyl acetate group and a sulfanyl (or thiol) group .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined by techniques such as NMR spectroscopy, which can provide information about the types of atoms in the compound and their connectivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its functional groups. For example, the presence of the sulfanyl group could potentially make the compound more reactive .

Scientific Research Applications

Cyclization and Synthesis

Research has shown that derivatives related to Ethyl 2-(4-amino-5-oxo-3-sulfanyl-1,2,4-triazin-6-yl)acetate are synthesized through cyclization reactions. For instance, Gray et al. (1976) demonstrated the cyclisation of azolylhydrazones derived from ethyl cyanoacetate and malononitrile, leading to the formation of azolo[5,1-c][1,2,4]triazines, showcasing the compound's role in synthesizing heterocyclic structures with potential applications in medicinal chemistry and material science Gray, Stevens, Tennant, & Vevers, 1976.

Facile Synthesis and Fungicidal Activity

El-Telbani et al. (2007) reported on the facile synthesis of heteroaryl derivatives involving condensation reactions, resulting in compounds with demonstrated fungicidal activity. This research suggests potential agricultural applications for derivatives of this compound in developing new fungicides El-Telbani, Swellem, & Nawwar, 2007.

Antimicrobial and Antitumor Agents

Further exploration into derivatives of this compound has led to the synthesis of molecules with promising antimicrobial and antitumor activities. For example, research by Desai et al. (2007) and Shukla et al. (2012) highlights the synthesis of novel compounds with significant biological activity, indicating the potential for these derivatives in the development of new therapeutic agents Desai, Shihora, & Moradia, 2007; Shukla, Ferraris, Thomas, Stathis, Duvall, Delahanty, Alt, Rais, Rojas, Gao, Xiang, Dang, Slusher, & Tsukamoto, 2012.

Tribochemistry and Lubrication

Interestingly, derivatives of this compound have also been investigated for their tribological properties. Wu et al. (2017) synthesized triazine derivatives to study their effectiveness as lubricant additives, revealing the potential of these compounds in improving the wear and friction properties of lubricants Wu, He, Zeng, Ren, Vries, & Heide, 2017.

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties and uses. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

The future directions for research on this compound would likely depend on its potential applications. Given the biological activity of many 1,2,4-triazine derivatives, it could be of interest for the development of new pharmaceuticals or agrochemicals .

properties

IUPAC Name

ethyl 2-(4-amino-5-oxo-3-sulfanylidene-2H-1,2,4-triazin-6-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N4O3S/c1-2-14-5(12)3-4-6(13)11(8)7(15)10-9-4/h2-3,8H2,1H3,(H,10,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLLQKLUMEUISLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=NNC(=S)N(C1=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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